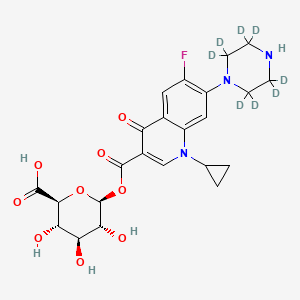
Perindoprilat-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perindoprilat-d4 is a deuterated form of Perindoprilat, an active metabolite of the prodrug Perindopril. Perindoprilat is a potent angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The deuterated version, this compound, is often used in scientific research due to its stable isotope labeling, which aids in pharmacokinetic and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Perindoprilat-d4 involves the incorporation of deuterium atoms into the Perindoprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogenation of Perindoprilat using deuterium gas in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure the incorporation of deuterium atoms at specific positions within the molecule. The final product is then purified using techniques such as chromatography to achieve the desired level of purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Perindoprilat-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at specific positions within the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to the formation of various substituted this compound derivatives .
Wissenschaftliche Forschungsanwendungen
Perindoprilat-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Perindoprilat in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Perindoprilat.
Drug Development: Used in the development of new drugs by providing insights into the pharmacokinetics and metabolism of potential drug candidates.
Analytical Chemistry: Employed as an internal standard in various analytical techniques such as mass spectrometry and chromatography
Wirkmechanismus
Perindoprilat-d4 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that regulates blood pressure and fluid balance. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. This mechanism involves the renin-angiotensin-aldosterone system, which plays a crucial role in cardiovascular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enalaprilat: Another angiotensin-converting enzyme inhibitor with similar pharmacological properties.
Lisinopril: A non-sulfhydryl angiotensin-converting enzyme inhibitor used in the treatment of hypertension and heart failure.
Ramiprilat: The active metabolite of Ramipril, also an angiotensin-converting enzyme inhibitor.
Uniqueness of Perindoprilat-d4
This compound is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking in biological systems. This feature distinguishes this compound from other similar compounds and makes it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C17H28N2O5 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1/i2D3,10D |
InChI-Schlüssel |
ODAIHABQVKJNIY-NREMRFMJSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)O |
Kanonische SMILES |
CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


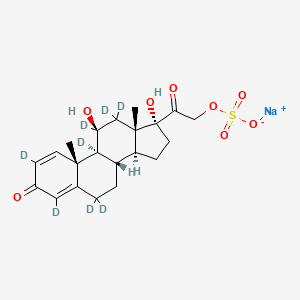
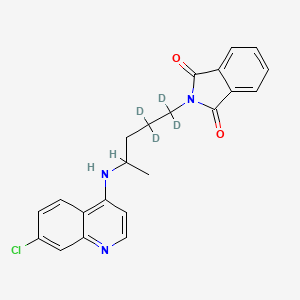



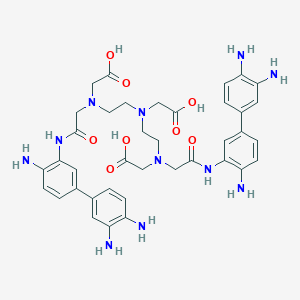


![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)
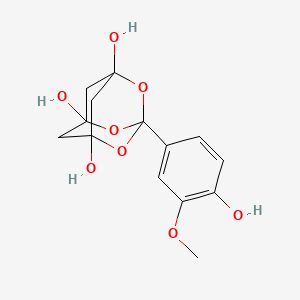
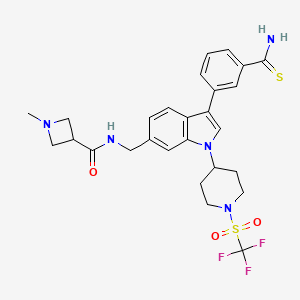
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
